molecular formula C14H15N3O3 B1420472 1-(5-Nitroquinolin-8-yl)piperidin-4-ol CAS No. 1133115-76-0

1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Cat. No.: B1420472
CAS No.: 1133115-76-0
M. Wt: 273.29 g/mol
InChI Key: ROLSKNAOHRRYNI-UHFFFAOYSA-N
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Description

1-(5-Nitroquinolin-8-yl)piperidin-4-ol (CAS: 1133115-76-0) is a heterocyclic organic compound featuring a quinoline core substituted with a nitro group at the 5-position and a piperidin-4-ol moiety at the 8-position. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol and a purity of ≥95%–98% .

Properties

IUPAC Name

1-(5-nitroquinolin-8-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12(17(19)20)11-2-1-7-15-14(11)13/h1-4,7,10,18H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSKNAOHRRYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674884
Record name 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-76-0
Record name 1-(5-Nitro-8-quinolinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Quinoline Core

a. Formation of the Quinoline Scaffold:

  • The core quinoline structure is typically synthesized via a reaction between 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid in hot phosphorus oxychloride (POCl₃). This reaction yields 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline.
4-fluoroacetophenone + 2-amino-5-nitrobenzoic acid → (POCl₃, heat) → 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline

b. Halogenation and Functionalization:

  • The quinoline derivative can undergo halogenation at specific positions (e.g., bromination) using bromine, leading to intermediates suitable for further modifications.

Nitro Group Introduction

  • The nitro group at the 5-position of the quinoline ring is introduced either during the initial synthesis or via nitration of pre-formed quinoline intermediates, typically using nitric acid under controlled conditions to ensure regioselectivity.

Final Compound Assembly

  • The final compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , is obtained after purification steps such as column chromatography or recrystallization, ensuring high purity (>98%) suitable for biological evaluation.

Summary of the General Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of quinoline core 4-fluoroacetophenone + 2-amino-5-nitrobenzoic acid in POCl₃ ,
2 Halogenation at specific positions Bromine or other halogenating agents
3 Attachment of piperidin-4-ol Nucleophilic substitution with piperidin-4-ol derivatives ,
4 Nitro group introduction Nitration with nitric acid ,
5 Reduction of nitro to amino Catalytic hydrogenation
6 Purification Column chromatography, recrystallization

Research Findings and Data Tables

The synthetic pathways are supported by research data demonstrating high yields and purity, with the key intermediates characterized via NMR, MS, and IR spectroscopy. For example, the synthesis of quinoline derivatives via POCl₃-mediated cyclization has shown yields ranging from 20-50%, depending on substituents and reaction conditions.

Intermediate Yield (%) Characterization Methods References
Quinoline core 30-45 NMR, MS, IR
Halogenated intermediates 25-40 NMR, MS ,
Final product >98 HPLC, NMR, MS

Chemical Reactions Analysis

1-(5-Nitroquinolin-8-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group on the quinoline ring can be susceptible to nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted quinoline compounds.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions, including temperature and the use of strong acids or bases. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are critical for its reactivity in biological systems.

The mechanism of action is primarily attributed to the nitro group, which can be reduced to form reactive intermediates that interact with cellular components. This interaction may lead to antimicrobial or anticancer effects, depending on the target cells.

Scientific Research Applications

1-(5-Nitroquinolin-8-yl)piperidin-4-ol has several notable applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that it can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .

Compound Target Organism MIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025
Related Piperidine DerivativeCandida albicans3.125

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs). In vitro studies have shown that it can significantly reduce the proliferation of cancer cell lines such as HeLa and A375, with IC50 values indicating potent activity .

The compound is also studied for its role in modulating specific molecular targets involved in various signaling pathways. Its interactions may lead to apoptosis in cancer cells or enhanced antimicrobial activity against resistant strains .

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Efficacy
A peer-reviewed study evaluated the compound's effects on human cancer cells, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis. The results indicated promising potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against a panel of bacterial strains, confirming effective inhibition at low concentrations. This highlights the compound's utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-ol moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Structural Features Molecular Formula Key Findings
1-(5-Nitroquinolin-8-yl)piperidin-4-ol (1133115-76-0) 5-nitroquinoline + 8-piperidin-4-ol C₁₄H₁₅N₃O₃ Limited biological data; primarily characterized for chemical synthesis .
Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Indole-pyrimidine hybrid + piperidin-4-ol C₁₉H₁₈FN₅O High CNS MPO score (4.9/6) and BBB permeability predicted; compared to tauopathy ligand CBD-2115 .
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthyloxypropyl + quinolin-3-yl substitution C₂₆H₂₇N₃O₂ Potent 5-HT1F antagonist (Ki = 11 nM); selective over 5-HT1A and 5-HT2B (Ki = 343 nM) .
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) Bis-piperidinylmethyl scaffold C₁₁H₂₂N₂O Inhibits Neisseria meningitidis adhesion via T4P disruption; phenothiazine-like activity .
1-(5-Nitroquinolin-6-yl)piperidin-4-ol (1133115-89-5) 5-nitroquinoline + 6-piperidin-4-ol C₁₄H₁₅N₃O₃ Positional isomer of the target compound; no reported bioactivity data .

Key Observations

Structural Flexibility and Target Specificity: The position of the nitro group on the quinoline ring (e.g., 5-nitro vs. 6-nitro) and the substitution site of the piperidin-4-ol group significantly influence biological activity. For example, this compound lacks reported receptor binding data, whereas its positional isomer (6-nitro derivative) remains uncharacterized . Z3777013540 demonstrates the importance of heterocyclic nitrogen positioning (pyrimidine vs. quinoline) in CNS-targeted ligands, achieving superior brain penetrance predictions compared to CBD-2115 .

Receptor Binding vs. Anti-Microbial Activity: The naphthyloxypropyl-substituted analogue (1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) shows high specificity for 5-HT1F, with negligible activity at 5-HT1A or Gs-coupled pathways . In contrast, P4MP4 lacks receptor-binding functionality but exhibits anti-adhesion activity against bacterial pathogens .

Commercial Availability and Research Utility: this compound is marketed by multiple suppliers (e.g., Biosynth, Combi-Blocks) but is listed as discontinued in larger quantities (25g) . Its structural analogues, such as the 5-HT1F antagonist, are more extensively studied in receptor pharmacology .

Notes

  • Data Limitations: Direct comparative pharmacological studies between this compound and its analogues are scarce. Most inferences are drawn from structurally related compounds with characterized bioactivities.
  • Synthetic Utility: The nitroquinoline-piperidin-4-ol scaffold is a versatile intermediate for further derivatization, particularly in medicinal chemistry for CNS or antimicrobial applications .

Biological Activity

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a nitro group and a piperidin-4-ol moiety. Its chemical structure can be represented as follows:

\text{Molecular Formula C 12}H_{12}N_{2}O_{3}}

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling cascades associated with cell survival and apoptosis.

Biological Activities

This compound has been studied for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may interfere with critical pathways in cancer cell metabolism and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. For instance, studies have reported activity against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial membrane integrity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer : A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against both gram-positive and gram-negative bacteria, demonstrating a broad spectrum of activity, particularly against resistant strains.

Q & A

Q. What are the recommended synthetic pathways for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, and how can its purity be validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution, where the nitroquinoline moiety is introduced to the piperidin-4-ol backbone. A modified approach from piperidin-4-ol derivatives (e.g., 4-oxopiperidine) involves coupling with 5-nitroquinoline-8-ol under basic conditions, followed by reduction and purification .
  • Characterization :
    • HPLC : Use ≥98% purity criteria with C18 reverse-phase columns and UV detection at 254 nm .
    • NMR/LC-MS : Confirm structural integrity via 1^1H/1313C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and molecular ion peaks (M+H+^+) in LC-MS .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols :
    • Store lyophilized powder at -20°C (3-year stability) or -80°C (1-year stability) in anhydrous DMSO .
    • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities be resolved for this compound derivatives?

Methodological Answer:

  • Competitive Binding Assays : Use radioligand displacement (e.g., 3^3H-LSD for 5-HT1F receptors) to calculate Ki values. For example, piperidin-4-ol derivatives showed a Ki of 11 nM for 5-HT1F but >300 nM for off-target receptors like 5-HT2B .
  • Functional Assays : Validate antagonism via cAMP inhibition (e.g., GloSensor assays in HEK293T cells transfected with 5-HT1F). EC50_{50} values <100 nM confirm potency, while nonspecific effects (e.g., luminescence interference at ≥3 μM) must be excluded .

Q. What experimental designs are optimal for evaluating the compound’s impact on beta-cell survival in translational studies?

Methodological Answer:

  • In Vivo Models : Use diabetic NSG mice with STZ-induced hyperglycemia. Transplant human islets pre-treated with 200 nM compound, followed by twice-daily IP injections (20 mg/kg). Monitor glucose tolerance (AUC analysis) and plasma insulin via ELISA .
  • Controls : Include vehicle-treated cohorts and validate specificity using 5-HT1A/1F knockout models to exclude off-target effects .

Q. How can structural insights guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Crystallography : Resolve ligand-receptor complexes (e.g., human CRBP1 at 1.3 Å resolution) to identify critical interactions, such as hydrogen bonding between the nitro group and His123 .
  • SAR Studies : Modify the piperidine hydroxyl group to esters or ethers and test binding affinity shifts. For example, 4-carbethoxy-piperidine derivatives showed reduced off-target binding in dopamine D2 receptor assays .

Methodological Framework Integration

Q. How should researchers align studies of this compound with theoretical frameworks in receptor pharmacology?

Methodological Answer:

  • Conceptual Basis : Link experiments to serotonin receptor theory, such as Gi/o-coupled 5-HT1F signaling. Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide functional assays .
  • Statistical Validation : Apply factorial design to isolate variables (e.g., dose, time, receptor subtype). For example, a 2x2 design testing 5-HT1F vs. 5-HT1A antagonism can clarify selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in compound efficacy between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS post-IP administration. For instance, 20 mg/kg doses maintained >100 nM levels for 8 hours in mice, ensuring target engagement .
  • Tissue Penetration Studies : Use autoradiography with 14^{14}C-labeled compound to quantify islet vs. brain distribution, ruling out peripheral effects .

Tables for Key Data

Parameter Value Method Reference
5-HT1F Binding (Ki)11 nMRadioligand displacement
cAMP Inhibition (EC50_{50})0.1 nM (5-HT1F), 2.3 nM (5-HT1A)GloSensor assay
Plasma Half-life (IP)8 hours (20 mg/kg)LC-MS/MS
Storage Stability3 years (-20°C), 1 year (-80°C)Accelerated degradation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(5-Nitroquinolin-8-yl)piperidin-4-ol
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1-(5-Nitroquinolin-8-yl)piperidin-4-ol

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